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Compound of Interest
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Introduction

Ceritinib (LDK378) is a potent and selective, second-generation Anaplastic Lymphoma Kinase
(ALK) tyrosine kinase inhibitor (TKI).[1][2] It is primarily used for the treatment of ALK-positive
non-small cell lung cancer (NSCLC).[3] In NSCLC, a chromosomal rearrangement often leads
to the formation of a fusion gene, such as EML4-ALK, which results in a constitutively active
kinase that drives tumorigenesis.[3][4] Ceritinib competitively binds to the ATP-binding site
within the ALK kinase domain, inhibiting its autophosphorylation and the activation of
downstream signaling pathways.[3][5]

Biochemical kinase assays are fundamental tools for determining the potency and selectivity of
kinase inhibitors like ceritinib. These in vitro assays measure the direct interaction between the
inhibitor and the purified kinase enzyme, allowing for the precise determination of inhibitory
constants, such as the half-maximal inhibitory concentration (IC50). This document provides
detailed protocols and data relevant to the biochemical characterization of ceritinib's potency.

ALK Signaling Pathway and Ceritinib's Mechanism
of Action

The EML4-ALK fusion protein undergoes constitutive auto-phosphorylation, leading to the
aberrant activation of downstream signaling cascades crucial for cell proliferation and survival,
including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[3][5][6] Ceritinib's inhibition of
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the ALK kinase domain blocks these downstream signals, leading to cell cycle arrest and
apoptosis in ALK-driven cancer cells.[3]
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Caption: ALK signaling pathway inhibited by ceritinib.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://synapse.patsnap.com/article/what-is-the-mechanism-of-ceritinib
https://www.benchchem.com/product/b608945?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608945?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Quantitative Data: Ceritinib Potency and Selectivity

Biochemical assays have demonstrated that ceritinib is a highly potent inhibitor of ALK,
showing significantly greater potency than the first-generation inhibitor, crizotinib.[7] Its activity
extends to various crizotinib-resistant ALK mutations.[7][8] While highly selective for ALK, at
clinically relevant concentrations, ceritinib can also inhibit other kinases such as IGF-1R, InsR,
and ROS1.[9][10]

Table 1: Ceritinib Potency against ALK in Biochemical/Cellular Assays

Target Assay Type IC50 / GI50 (nM) Reference
ALK (Wild-Type) Enzymatic Assay 0.2 [9]
ALK (Wild-Type) Enzymatic Assay 2.2 [10]
EML4-ALK (WT) _ _

Cell Proliferation ~2.5 [11]
Ba/F3 Cells
NPM-ALK Ba/F3 Cells  Cell Proliferation 26.0 [9]
Karpas290 Cells i .

Cell Proliferation 22.8 [9]
(NPM-ALK)
H3122 Cells (EML4- , _

Cell Proliferation 20.6 [11]
ALK)
H2228 Cells (EML4- _ _

Cell Proliferation 23.6 [11]
ALK)
EML4-ALK L1196M _ _

Cell Proliferation 10.8 [11]
Ba/F3 Cells
EML4-ALK G1269A _ _

Cell Proliferation 131 [11]
Ba/F3 Cells
EML4-ALK S1206Y _ _

Cell Proliferation 24.3 [11]
Ba/F3 Cells
EML4-ALK 11171T _ _

Cell Proliferation 40.6 [11]

Ba/F3 Cells
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Note: IC50 refers to the concentration causing 50% inhibition of enzymatic activity, while GI50
refers to the concentration causing 50% inhibition of cell growth.

Table 2: Ceritinib Off-Target Kinase Inhibition Profile

Target Assay Type IC50 (nM) Reference
IGF-1R Enzymatic Assay 8 [1119]

InsR Enzymatic Assay 7 [1]19]
STK22D Enzymatic Assay 23 [1119]

FLT3 Enzymatic Assay 60 [9]

FER In vitro Kinase Assay 5 [12]

FAK1 In vitro Kinase Assay ~20 [12]
CAMKK2 In vitro Kinase Assay ~26 [12]

RSK2 In vitro Kinase Assay ~275 [12]

RSK1 In vitro Kinase Assay ~584 [12]

Experimental Protocols

A variety of biochemical assay platforms can be used to determine kinase activity, including
radiometric assays (e.g., HotSpot), fluorescence-based assays, and luminescence-based
assays (e.g., ADP-Glo™).[13][14] The following is a generalized protocol for determining the
IC50 value of ceritinib against a target kinase using a luminescence-based ADP detection
method, which measures kinase activity by quantifying the amount of ADP produced in the
reaction.[13]
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1. Reagent Preparation
(Buffer, Kinase, Substrate, ATP, Ceritinib)

;

2. Compound Dilution
(Create 10-point serial dilution of Ceritinib)

;

3. Kinase Reaction Incubation
(Pre-incubate Kinase + Ceritinib)

4. Initiate Reaction

(Add ATP + Substrate mixture)

5. Reaction Incubation
(e.g., 60 min at 30°C)

6. Stop Reaction & Deplete ATP
(Add ADP-Glo™ Reagent)

7. ADP to ATP Conversion
(Add Kinase Detection Reagent)

8. Signal Detection
(Measure luminescence)

;

9. Data Analysis
(Plot % Inhibition vs. [Ceritinib] to calculate 1C50)

Click to download full resolution via product page

Caption: General workflow for a biochemical kinase assay.
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Protocol: Determination of Ceritinib IC50 using ADP-
Glo™ Kinase Assay

This protocol outlines the steps to measure the potency of ceritinib against a purified kinase
enzyme.

1. Materials and Reagents

 Purified recombinant ALK kinase domain

o Specific peptide substrate for ALK

e Ceritinib (LDK378)

¢ Adenosine triphosphate (ATP)

o Dimethyl sulfoxide (DMSO)

o Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCI2, 0.1 mg/ml BSA)

» ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection
Reagent)

o 384-well white assay plates
e Luminometer plate reader
2. Assay Procedure
e Compound Preparation:
o Prepare a 10 mM stock solution of ceritinib in 100% DMSO.

o Perform a serial dilution (e.g., 10-point, 1:3 dilution series) of ceritinib in DMSO to create a
concentration range appropriate for the expected IC50. A typical final assay concentration
might range from 0.01 nM to 10 pM.

» Reaction Setup (in a 384-well plate):
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o Compound Addition: Add a small volume (e.g., 50 nL) of the diluted ceritinib or DMSO (for
positive and negative controls) to the appropriate wells.

o Enzyme Incubation: Add the kinase enzyme diluted in assay buffer to each well. Pre-
incubate the enzyme and compound for approximately 15 minutes at room temperature.
This allows the inhibitor to bind to the kinase before the reaction starts.[13]

o Controls:

» Positive Control (0% Inhibition): Enzyme + Substrate + ATP + DMSO

= Negative Control (100% Inhibition): Substrate + ATP + DMSO (no enzyme)

¢ Initiation of Kinase Reaction:

o Prepare a solution containing the peptide substrate and ATP in kinase assay buffer. The
concentration of ATP should ideally be at its Km value for the specific kinase to ensure
sensitive measurement.[13]

o Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.

o Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60
minutes).[11] The incubation time should be optimized to ensure the reaction is within the
linear range.

» Signal Detection (ADP-Glo™ Method):

o Stop Reaction: Add ADP-Glo™ Reagent to each well. This will terminate the kinase
reaction and deplete the remaining unconsumed ATP. Incubate for 30-40 minutes at room
temperature.[13]

o Generate Luminescent Signal: Add the Kinase Detection Reagent to each well. This
reagent converts the ADP generated during the kinase reaction into ATP, which is then
used by a luciferase to produce a light signal. Incubate for another 30 minutes at room
temperature.[13]

o Read Plate: Measure the luminescence signal using a compatible plate reader. The light
output is directly proportional to the amount of ADP produced and thus reflects the kinase
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activity.

3. Data Analysis

Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

Calculate the percent inhibition for each ceritinib concentration.

o % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive -
Signal_Negative))

Plot the percent inhibition against the logarithm of the ceritinib concentration.

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the
IC50 value, which is the concentration of ceritinib that inhibits 50% of the kinase activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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